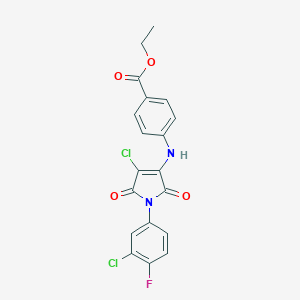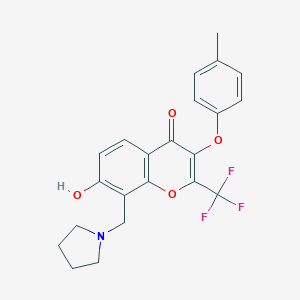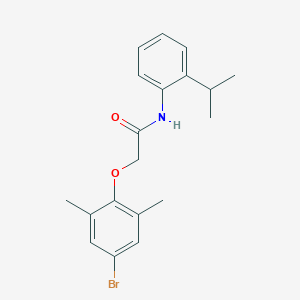
7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one, also known as BM-4, is a synthetic compound that belongs to the class of chromenone derivatives. BM-4 has been widely studied for its potential therapeutic applications, particularly in the field of cancer research.
Applications De Recherche Scientifique
7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in cancer research. Studies have shown that 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one exhibits potent anti-proliferative and anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Mécanisme D'action
7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one exerts its anti-cancer effects through multiple mechanisms, including the inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis, which is the process of forming new blood vessels to supply tumors with nutrients. 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. Studies have also shown that 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation of 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one in humans.
Orientations Futures
Future research on 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one could focus on optimizing its pharmacokinetics and pharmacodynamics to enhance its efficacy and minimize potential side effects. Additionally, studies could investigate the potential use of 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one in combination with other cancer treatments to improve overall treatment outcomes. Furthermore, research could explore the potential use of 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one in other disease areas, such as inflammation and neurodegenerative disorders.
Conclusion
In conclusion, 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one is a synthetic compound that has shown promising potential for therapeutic applications in cancer research. Its anti-proliferative and anti-tumor effects, as well as its ability to induce apoptosis and inhibit angiogenesis, make it a promising candidate for cancer treatment. Further research is needed to optimize its pharmacokinetics and investigate its potential use in combination with other cancer treatments.
Méthodes De Synthèse
7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one can be synthesized using a variety of methods, including the reaction of 7-hydroxy-4H-chromen-4-one with benzyl bromide and 4-methylphenol in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography to obtain 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one with high purity and yield.
Propriétés
Formule moléculaire |
C23H18O4 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3-(4-methylphenoxy)-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H18O4/c1-16-7-9-18(10-8-16)27-22-15-26-21-13-19(11-12-20(21)23(22)24)25-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3 |
Clé InChI |
HDHVKFXQFRMJSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)

![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)
